Biriperone

Receptor Binding Antipsychotic Butyrophenone

Biriperone (Centbutindole, NSC 14369) is a butyrophenone antipsychotic with a uniquely quantifiable balanced D2/5-HT2A antagonism (pKi D2: 7.88; 5-HT2A: 7.62), offering a distinct reference profile for atypical antipsychotic screening. Its demonstrated faster onset of therapeutic effect in schizophrenia trials and wider catalepsy-neurolepsy dose separation versus Haloperidol make it an irreplaceable tool for EPS risk studies. Chronic treatment selectively upregulates 5-HT2 receptors (17.8% Bmax increase) without striatal D2 supersensitivity, enabling precise dissection of long-term neuroadaptive mechanisms. Procure this benchmark compound to ensure experimental validity in preclinical behavioral models and receptor-binding assays where generic antipsychotics cannot substitute.

Molecular Formula C24H26FN3O
Molecular Weight 391.5 g/mol
CAS No. 42021-34-1
Cat. No. B048065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiriperone
CAS42021-34-1
Synonyms(±)-1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indol-2(1H)-yl)-1-butanone;  2-[4-(4-Fluorophenyl)-4-oxobutyl]-1,2,3,4,6,7,12,12a-octahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole;  Centbutindole;  NSC 14369; 
Molecular FormulaC24H26FN3O
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESC1CN2CC3=C(CC2CN1CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5N3
InChIInChI=1S/C24H26FN3O/c25-18-9-7-17(8-10-18)24(29)6-3-11-27-12-13-28-16-23-21(14-19(28)15-27)20-4-1-2-5-22(20)26-23/h1-2,4-5,7-10,19,26H,3,6,11-16H2
InChIKeyYCNCIZWAGQTWBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biriperone (CAS 42021-34-1) for Neuropharmacology Research: Antipsychotic and Anxiolytic Potential


Biriperone (also known as Centbutindole, NSC 14369) is a butyrophenone-derivative antipsychotic compound [1]. It acts as an antagonist at dopamine D1, D2, and serotonin 5-HT2A receptors [2]. Developed and marketed in India for the treatment of schizophrenia , Biriperone has also been studied for anxiolytic and antidepressant properties [3]. Its unique pharmacological profile, combining potent D2 antagonism with significant 5-HT2A blockade, positions it as a compound of interest for investigating both typical and atypical antipsychotic mechanisms.

Biriperone (42021-34-1): Why a Standard Antipsychotic Is Not a Suitable Substitute for Research


In scientific and industrial settings, substituting Biriperone with another butyrophenone or a generic antipsychotic, such as Haloperidol or Risperidone, is not a scientifically valid approach. Biriperone possesses a distinct and quantifiable receptor binding profile, with a different balance of D2 and 5-HT2A antagonism [1], leading to unique in vivo behavioral and neurochemical outcomes compared to both typical and atypical antipsychotics [2]. Furthermore, comparative studies in rodent models and human clinical trials have demonstrated differences in the onset of therapeutic effect and the separation between doses causing catalepsy and neurolepsy [3], directly impacting the interpretation of experimental results and the potential for translational research. These specific, measurable differentiators are detailed in the evidence guide below.

Biriperone (CAS 42021-34-1) Procurement Evidence: Quantified Receptor Binding & Comparative Pharmacology


Biriperone vs. Haloperidol & Risperidone: Defined Receptor Binding Profile

Biriperone demonstrates a unique binding profile with affinity for D1, D2, and 5-HT2A receptors [1]. Its pKi values for D3, D2, 5-HT2A, and D1A are 7.96, 7.88, 7.62, and 6.37, respectively [1]. This contrasts with Haloperidol, which is a more potent D2 antagonist (Ki = 0.89 - 2.0 nM) with lower affinity for 5-HT2A [2], and Risperidone, a potent 5-HT2A antagonist (Ki = 0.4 - 4.8 nM) . Biriperone's balanced profile, with a pKi(5-HT2A)/pKi(D2) ratio of approximately 0.97 (calculated from 7.62/7.88), is distinct from Risperidone's high 5-HT2A/D2 ratio of ~1.15-1.42 [3].

Receptor Binding Antipsychotic Butyrophenone

In Vivo Potency Comparison: Biriperone vs. Haloperidol and Novel Neuroleptics

In a rodent model of amphetamine-induced hyperactivity and stereotypy, a novel neuroleptic agent derived from Biriperone was shown to block these behaviors at lower doses than those required for either Haloperidol or Biriperone itself [1]. This suggests that while Biriperone is active, it may be less potent in vivo than Haloperidol and certain structural analogs. Specifically, the study indicates that the novel derivative, which retains D1, D2, and 5-HT2A receptor blocking activity, required lower doses than both Haloperidol and Centbutindole (Biriperone) to achieve the same behavioral effect [1].

In Vivo Pharmacology Amphetamine Challenge Behavioral Model

Therapeutic Onset in Schizophrenia: Biriperone vs. Haloperidol in a Double-Blind Trial

A 6-week, double-blind clinical trial compared the efficacy of Centbutindole (Biriperone, 4.5 mg/day) and Haloperidol (15 mg/day) in 44 patients with schizophrenia [1]. The study found an early onset of therapeutic effect for both positive and negative symptoms in the Biriperone group. However, efficacy was comparable between the two treatments from the 3rd week onwards [1]. Additionally, the dropout rate due to side effects or other reasons was lower in the Biriperone group (1 patient) compared to the Haloperidol group (4 patients) [1].

Clinical Trial Schizophrenia Efficacy

Catalepsy Separation: A Key Differentiator from Haloperidol in Preclinical Models

Centbutindole (Biriperone) has a pharmacological profile similar to Haloperidol but does not cause hypothermia and exhibits a higher separation between doses causing catalepsy and neurolepsy [1]. This is a crucial differentiator, as catalepsy in rodents is a predictive model for extrapyramidal side effects (EPS) in humans. The higher separation ratio suggests a potentially wider therapeutic window with a reduced liability for motor side effects compared to Haloperidol [1].

Side Effects Catalepsy Preclinical Toxicology

Differential Neurochemical Adaptation: Striatal vs. Cortical Receptor Supersensitivity

A 3-week treatment study in rats compared the neurochemical effects of Haloperidol (1.0 mg/kg/day, p.o.) and Centbutindole (0.5 mg/kg/day, p.o.) [1]. Haloperidol treatment led to a 29.4% increase in the maximal binding capacity (Bmax) of striatal dopamine receptors, indicating dopaminergic supersensitivity [1]. In contrast, Centbutindole treatment resulted in a 17.8% increase in the Bmax of cortical 5-HT2 receptors, indicating serotonergic supersensitivity [1]. No changes in the apparent dissociation constant (Kd) were observed for either drug [1].

Neurochemistry Receptor Regulation Chronic Treatment

Biriperone (CAS 42021-34-1): Validated Application Scenarios for Research and Procurement


Reference Standard for Balanced D2/5-HT2A Antagonism in Antipsychotic Research

Use Biriperone as a benchmark compound to investigate the in vitro and in vivo effects of balanced dopamine D2 and serotonin 5-HT2A receptor blockade. Its unique pKi profile (D2: 7.88; 5-HT2A: 7.62) [1] serves as a distinct comparator for screening novel compounds with atypical antipsychotic potential.

In Vivo Model for Rapid Onset of Action in Schizophrenia Studies

Employ Biriperone in preclinical behavioral models or as a clinical reference for studies focusing on the early therapeutic effects of antipsychotics. Its demonstrated faster onset of symptom improvement in human trials [2] makes it a relevant tool for investigating the neurobiological correlates of rapid treatment response.

Tool Compound for Investigating EPS Liability and Catalepsy

Utilize Biriperone in rodent catalepsy models to study the therapeutic window between antipsychotic efficacy and motor side effects. Its reported higher separation between catalepsy and neurolepsy doses compared to Haloperidol [3] allows for mechanistic studies on reducing extrapyramidal symptoms (EPS) risk.

Neurochemical Probe for Differential Receptor Adaptation

Apply Biriperone in chronic treatment studies to specifically induce serotonergic (5-HT2) receptor supersensitivity (17.8% Bmax increase), while avoiding striatal dopaminergic supersensitivity [3]. This makes it a precise tool for dissecting the long-term neuroadaptive changes associated with different classes of antipsychotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biriperone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.